Methyl 2-(hydroxymethyl)furan-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYQFMKCWGDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656179 | |
| Record name | Methyl 2-(hydroxymethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420115-87-3 | |
| Record name | Methyl 2-(hydroxymethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(hydroxymethyl)furan-3-carboxylate, a furan derivative, has garnered attention due to its diverse biological activities, including antibacterial and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various studies and case reports.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furfuryl alcohol with various reagents to introduce the hydroxymethyl and carboxylate groups. One notable method includes the use of DMSO as a solvent under reflux conditions, which has been shown to yield high purity compounds suitable for biological testing .
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has been tested against:
- HeLa (cervical carcinoma)
- HepG2 (liver carcinoma)
- Vero (normal kidney epithelial cells)
The compound exhibited varying degrees of cytotoxicity, with an IC50 value of 62.37 µg/mL against HeLa cells, indicating potent anticancer activity . The following table summarizes the IC50 values for different derivatives tested against these cell lines:
| Compound | IC50 (µg/mL) | HeLa | HepG2 | Vero |
|---|---|---|---|---|
| 1 | 64 | 64 | 154.6 | 247.19 |
| 8a | 143.64 | 143.64 | 96.98 | 137.45 |
| 8c | 62.37 | 62.37 | 120.06 | 124.46 |
| Tryptamine | 275.26 | 275.26 | 149.08 | 193.64 |
The presence of specific functional groups such as amine and acyl derivatives enhances the anticancer activity, while modifications can lead to reduced efficacy .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:
- Staphylococcus aureus : MIC of 1 µg/mL
- Escherichia coli : MIC of 250 µg/mL
- Bacillus subtilis : MIC of 250 µg/mL
These findings suggest that this compound can effectively inhibit pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .
The mechanisms underlying the biological activities of this compound involve interactions at the molecular level:
- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Antibacterial Mechanism : It disrupts bacterial cell membranes, leading to leakage of cellular contents and eventual cell death.
In silico studies have also indicated potential interactions with critical bacterial proteins such as FtsZ, which is essential for bacterial cell division .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- A study reported its isolation from Curvularia lunata, where it was identified as a toxin contributing to plant diseases .
- Another research effort isolated this compound from Antrodia camphorata, revealing its anti-inflammatory properties alongside antibacterial activity .
These findings indicate that this furan derivative not only holds promise in treating infections but also in cancer therapy.
Scientific Research Applications
Organic Synthesis
Methyl 2-(hydroxymethyl)furan-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the production of various furan derivatives, which are significant in the development of pharmaceuticals and agrochemicals. The compound's hydroxymethyl group enhances its reactivity, allowing for further derivatization into amides and esters under mild conditions.
Synthetic Pathways
- Esterification Reactions: The compound can undergo esterification to form various esters, which are valuable in both industrial applications and research settings.
- Amide Formation: The hydroxymethyl group can be converted into amides, expanding the utility of this compound in medicinal chemistry.
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activities, making it a candidate for drug development. Its structural features allow for interaction with biological targets, potentially leading to therapeutic effects.
Bioactivity Studies
- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antibacterial activities against various pathogens, suggesting its potential as an antimicrobial agent .
- Anticancer Activity: Research into furan derivatives has indicated that they may exhibit anticancer properties, with some studies focusing on their ability to inhibit cancer cell proliferation .
Material Science
The unique properties of this compound also make it suitable for applications in material science. Its ability to form polymers through cross-linking reactions could be explored for developing new materials with enhanced properties.
Polymerization Potential
- The furan ring structure allows for the formation of thermosetting resins and other polymeric materials that could be useful in coatings, adhesives, and composites.
Table: Summary of Research Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 5-(Acetoxymethyl)Furan-3-Carboxylate
- Key Differences : Replaces the hydroxymethyl group with an acetoxymethyl moiety.
- Impact : Increased lipophilicity due to the acetyl group enhances membrane permeability but reduces hydrogen-bonding capacity. This derivative is more stable under acidic conditions compared to the hydroxymethyl analog .
- Applications : Used in synthetic chemistry for stable intermediates requiring ester protection.
Ethyl 2-Formylfuran-3-Carboxylate (CAS: 19076-56-3)
- Key Differences : Substitutes hydroxymethyl with a formyl group and uses an ethyl ester .
- Impact : The formyl group enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions). The ethyl ester increases lipophilicity slightly compared to methyl esters, affecting solubility in organic solvents .
- Applications : Preferred in agrochemical synthesis for creating formyl-derived pesticides .
Ring System and Substituent Modifications
Methyl Benzo[b]Furan-3-Carboxylate Derivatives (e.g., 2a, 2b, 2c in )
- Key Differences : Features a benzofuran ring (fused benzene-furan system) instead of a simple furan. Substituents include methoxy (2b) and fluoro (2c) groups.
- Impact : The benzene ring enhances aromatic stability and π-π stacking interactions, improving binding affinity in drug-receptor interactions. Methoxy groups increase electron density, altering reactivity in electrophilic substitutions .
- Applications : Benzofuran derivatives are prominent in antimicrobial and anticancer drug development .
5-Hydroxymethylfurfural (HMF)
Ester Group Variations
Research Findings and Data
Reactivity and Stability
- Hydroxymethyl vs. Acetoxymethyl : The hydroxymethyl group in this compound is prone to oxidation, forming formyl derivatives, whereas acetoxymethyl groups resist oxidation but require deprotection for further functionalization .
- Ester Hydrolysis : Methyl esters hydrolyze slower than ethyl esters under basic conditions due to steric hindrance, making methyl derivatives more suitable for prolonged storage .
Preparation Methods
Synthesis from Furfuryl Alcohol
One of the principal synthetic routes to methyl 2-(hydroxymethyl)furan-3-carboxylate involves starting from furfuryl alcohol, a readily available furan derivative. The process typically includes oxidation and esterification steps to introduce the carboxylate group at the 3-position while retaining the hydroxymethyl substituent at the 2-position.
- Starting Material: Furfuryl alcohol
- Reaction Type: Oxidation followed by esterification
- Typical Conditions: Controlled oxidation to form the carboxylic acid intermediate, then methylation to form the methyl ester
- Purification: Column chromatography and recrystallization
- Analytical Characterization: NMR (1H and 13C), mass spectrometry, IR spectroscopy
This method was employed in a study by Phutdhawong et al. (2019), where methyl 5-(hydroxymethyl)-2-furan carboxylate and related derivatives were synthesized for biological activity assays. Although their focus was on the 5-substituted isomer, the methodology is adaptable to the 2-substituted isomer by positional control during oxidation and esterification steps.
Reductive Amination Approach for Derivative Synthesis
In the same study, derivatives of this compound were prepared via reductive amination, indicating that the hydroxymethyl group can be functionalized post-synthesis.
- Primary amine and aldehyde react in methanol with acetic acid under reflux.
- Sodium borohydride is added at 0°C to reduce the formed imine.
- Workup involves extraction with ethyl acetate, drying, and purification by flash chromatography.
This approach allows for the introduction of various amine substituents on the hydroxymethyl group, expanding the chemical diversity of the compound for biological testing.
Oxidative Methods Using Hydrogen Peroxide and Base
A related furanone compound, 2,5-dimethyl-2H-furan-3-one, can be converted to hydroxylated furan derivatives via oxidation with hydrogen peroxide in the presence of a base such as potassium bicarbonate, sodium hydroxide, or sodium carbonate.
Reaction Conditions and Yields:
| Example | Starting Material (g) | Base (g) | Solvent(s) | H2O2 (ml, 30% w/w) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 378 | 304 (KHCO3) | Methanol (420 ml) + Water (420 ml) | 372 | 30-40 | 2 | Not specified | Product isolated by extraction and distillation |
| 2 | 4 | 9.4 (NaOH) | Methanol (390 ml) | 110 | 60 | 4.5 | 12 | Lower yield with NaOH base |
| 3 | 4 | 9.4 (NaOH) | Ethanol (390 ml) | 110 | 60 | 4.5 | 4 | Lower yield with ethanol solvent |
| 4 | 4 | Saturated Na2CO3 (140 g) | Methanol (390 ml) | 111 | 70 | 4 | 11 | Moderate yield with carbonate base |
This method, described in patent IE912402A1, involves the oxidation of 2,5-dimethyl-2H-furan-3-one to hydroxylated furan derivatives under mild conditions. Although this patent focuses on 2,5-dimethyl-4-hydroxy-2H-furan-3-one, the principles of oxidation and base-mediated reaction conditions are relevant for preparing hydroxymethyl-substituted furan carboxylates.
Summary Table of Preparation Methods
Analytical and Research Findings
NMR and Mass Spectrometry: The synthesized this compound and its derivatives were characterized by 1H and 13C NMR, confirming the substitution pattern on the furan ring and the presence of the hydroxymethyl and ester groups. High-resolution electrospray ionization mass spectrometry (HR-ESI MS) verified molecular weights consistent with the expected structures.
Biological Activity Correlation: The preparation of this compound and its derivatives enables biological activity studies, including antimicrobial and anticancer assays. The compound isolated from natural sources showed promising antibacterial activity, motivating synthetic efforts to produce analogs for further pharmacological evaluation.
Q & A
Q. What mechanistic insights explain its dimerization or polymerization under specific conditions?
- Methodological Answer : Acid-catalyzed dimerization proceeds via quinone methide intermediates (). Kinetic studies (NMR time-course) reveal a second-order dependence on monomer concentration. Stabilize the monomer by adding radical inhibitors (e.g., BHT) or conducting reactions under inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
